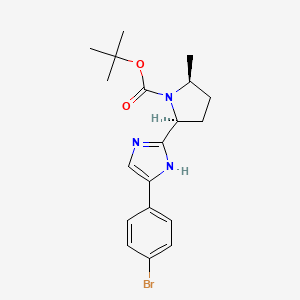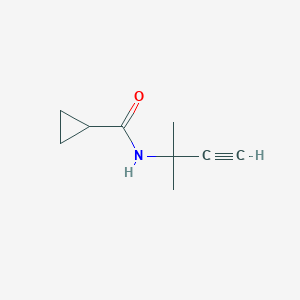
1-(4-nitrophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)propan-2-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-nitrophenyl)propan-2-ol can be synthesized through the reduction of 4-nitroacetophenone using sodium borohydride as a reducing agent. The reaction typically occurs in an ethanol solvent under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 4-nitroacetophenone. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst.
Oxidation: Chromium trioxide in acetic acid.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-propanol.
Oxidation: 1-(4-Nitrophenyl)-2-propanone.
Substitution: 1-(4-Nitrophenyl)-2-chloropropane.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent, leading to the formation of an amino group. The pathways involved in these reactions are often studied using spectroscopic techniques and computational methods.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylmethanol: Similar structure but with a methanol moiety instead of propanol.
4-Nitrophenylethanol: Contains an ethanol moiety.
4-Nitrophenylchloroformate: A derivative with a chloroformate group.
Uniqueness: 1-(4-nitrophenyl)propan-2-ol is unique due to its specific combination of a nitro group and a propanol moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
ZWSWIWJJHKMBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B8729106.png)

![(3AR,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B8729125.png)



![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8729154.png)


